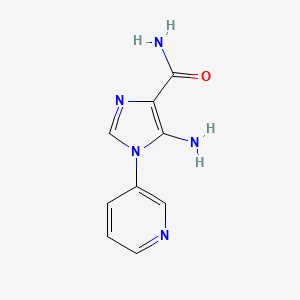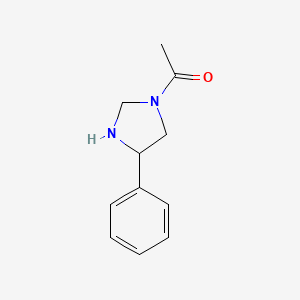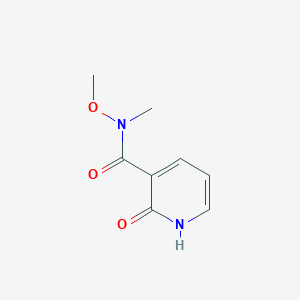
5-Amino-1-(pyridin-3-yl)-1H-imidazol-4-carboxamid
Übersicht
Beschreibung
5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide is a heterocyclic compound that contains both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and carboxamide functional groups makes it a versatile molecule for chemical modifications and interactions.
Wissenschaftliche Forschungsanwendungen
5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
Target of Action
Similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been found to act as antagonists of the corticotropin growth factor receptor and cholecystokinin hormones . These targets play crucial roles in various physiological processes, including the regulation of stress response, growth, and digestion .
Mode of Action
Related compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been found to inhibit cyclin-dependent kinase 2 (cdk2), a protein that plays a key role in cell cycle regulation . By inhibiting CDK2, these compounds can potentially halt the proliferation of cancer cells .
Biochemical Pathways
Related compounds, such as pyrazolo[3,4-b]pyridine derivatives, have been found to inhibit janus kinase and phosphodiesterase i, affecting various signaling pathways involved in inflammation, immune response, and cell proliferation .
Result of Action
Related compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been found to exhibit cytotoxic activities against various cancer cell lines, including mcf-7 and hct-116 . These compounds have also been found to alter cell cycle progression and induce apoptosis within cancer cells .
Zukünftige Richtungen
The future directions for research on 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide could include further exploration of its synthesis methods, investigation of its mechanism of action, and evaluation of its potential applications in the pharmaceutical industry. Given the wide range of biological activities exhibited by similar compounds, it could be a promising candidate for drug development .
Biochemische Analyse
Biochemical Properties
5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been found to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling events .
Cellular Effects
The effects of 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide on cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression patterns. These changes can result in altered cellular metabolism, affecting processes such as cell growth, differentiation, and apoptosis. Furthermore, 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide has been observed to have cytotoxic effects on certain cancer cell lines, making it a potential candidate for anticancer therapy .
Molecular Mechanism
At the molecular level, 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, affecting its stability and efficacy. Studies have shown that the stability of 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
In animal models, the effects of 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide vary with different dosages. At low doses, this compound can have beneficial effects, such as inhibiting tumor growth or modulating immune responses. At high doses, it can exhibit toxic or adverse effects, including organ damage or systemic toxicity. The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways can affect the overall bioavailability and efficacy of 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide in the body .
Transport and Distribution
The transport and distribution of 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, influencing its activity and function. The distribution of 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide within tissues can also affect its therapeutic potential and toxicity .
Subcellular Localization
The subcellular localization of 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may localize to the mitochondria, affecting cellular metabolism and energy production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyridine with glyoxal in the presence of ammonium acetate, followed by the addition of cyanamide to form the imidazole ring. The reaction conditions often require refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The amino group in 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated imidazole derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-amino-1-(pyridin-2-yl)-1H-imidazole-4-carboxamide: Similar structure but with the pyridine ring at a different position.
5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxamide: Another positional isomer with the pyridine ring at the 4-position.
5-amino-1-(pyridin-3-yl)-1H-pyrazole-4-carboxamide: Contains a pyrazole ring instead of an imidazole ring.
Uniqueness
5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxamide is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity. The combination of amino and carboxamide groups also provides a unique set of interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
5-amino-1-pyridin-3-ylimidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c10-8-7(9(11)15)13-5-14(8)6-2-1-3-12-4-6/h1-5H,10H2,(H2,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVCHXNAUQIDJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=NC(=C2N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1446906.png)

![Ethyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B1446909.png)

![Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hydrochloride](/img/structure/B1446914.png)
![cis-1-Methyl-7-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylic acid tert-butyl ester](/img/structure/B1446915.png)
![Methyl 2-[3-(3-chloropropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B1446916.png)
![N-[(ethylcarbamoyl)amino]-3-methyloxolane-2-carboxamide](/img/structure/B1446918.png)

